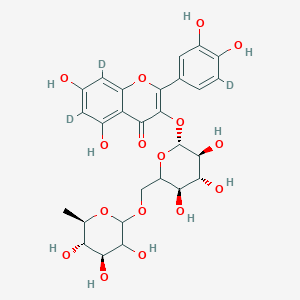
Rutin-d3 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rutin-d3 (Major) is a deuterium-labeled form of rutin, a flavonoid glycoside found in various plants such as buckwheat, tobacco, and citrus fruits. It is known for its antioxidant, anti-inflammatory, and anti-allergy properties. The deuterium labeling makes it useful in various scientific studies, particularly in tracing and understanding metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rutin-d3 (Major) involves the incorporation of deuterium atoms into the rutin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in rutin with deuterium atoms under specific conditions.
Chemical Synthesis: This involves the stepwise synthesis of the rutin molecule with deuterium-labeled precursors.
Industrial Production Methods
Industrial production of Rutin-d3 (Major) typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Rutin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: Rutin-d3 can be oxidized to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quercetin derivatives, while reduction can yield dihydroquercetin.
Wissenschaftliche Forschungsanwendungen
Rutin-d3 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of rutin in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of rutin.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
Rutin-d3 (Major) exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant, anti-inflammatory, and anti-allergy activities. The deuterium labeling allows for detailed tracing of its metabolic pathways, providing insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Hesperidin: Another flavonoid glycoside with anti-inflammatory effects.
Troxerutin: A semi-synthetic derivative of rutin with enhanced bioavailability.
Uniqueness
Rutin-d3 (Major) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. This labeling allows researchers to trace the compound’s metabolic fate with high precision, providing valuable insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C27H30O16 |
|---|---|
Molekulargewicht |
613.5 g/mol |
IUPAC-Name |
6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D |
InChI-Schlüssel |
IKGXIBQEEMLURG-SWFHVPCXSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


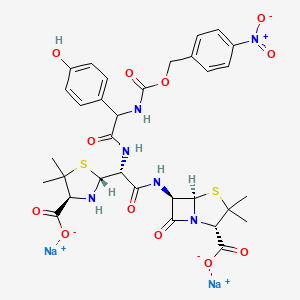

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
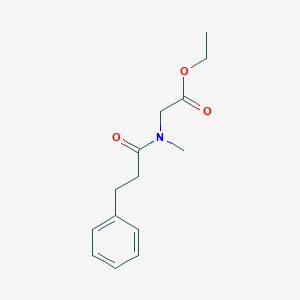
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
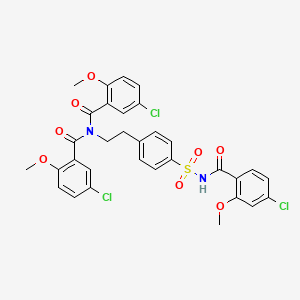



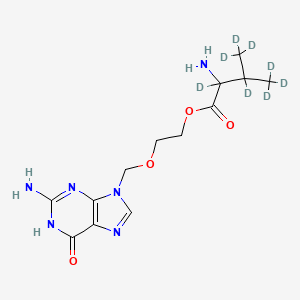
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

